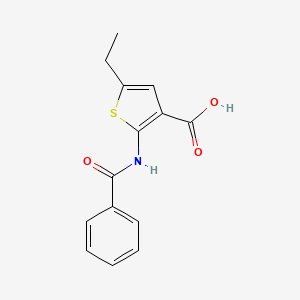

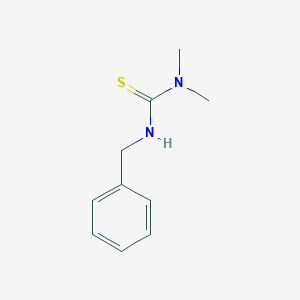

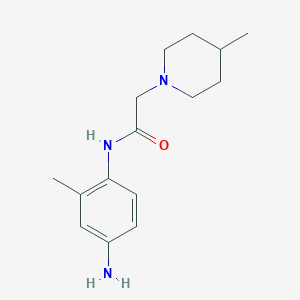

![molecular formula C8H10N2OS B1270640 2-[(2-アミノフェニル)チオ]アセトアミド CAS No. 90271-33-3](/img/structure/B1270640.png)

2-[(2-アミノフェニル)チオ]アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Aminophenyl)thio]acetamide, also known as APTA, is an organosulfur compound which has a wide range of applications in various fields including medicinal chemistry, material science, and biochemistry. It is a versatile compound that can be used as a starting material for synthesizing polymers, as a catalyst in organic synthesis, and as a reagent in pharmaceutical preparations. In addition, APTA has been found to have biological properties, and has been studied for its potential therapeutic applications.

科学的研究の応用

抗癌剤用途

2-アミノチアゾール骨格は、「2-[(2-アミノフェニル)チオ]アセトアミド」構造の一部であり、医薬品化学および創薬研究において有望な骨格として台頭してきました . この核は、ダサチニブやアルペリシブなどの臨床的に適用されている抗癌剤の一部を構成する基本的な部分です . さまざまな2-アミノチアゾールアナログは、乳がん、白血病、肺がん、大腸がん、CNS、メラノーマ、卵巣がん、腎臓がん、前立腺がんなど、幅広いヒト癌細胞株に対して、強力で選択的なナノモルレベルの阻害活性を示してきました .

抗酸化用途

「2-[(2-アミノフェニル)チオ]アセトアミド」を含む2-アミノチアゾール系化合物は、抗酸化活性と関連付けられています . これらの化合物は、慢性疾患や老化プロセスにしばしば関与する、フリーラジカルや活性酸素種による細胞損傷から細胞を保護するのに役立ちます .

抗菌用途

2-アミノチアゾール誘導体は、抗菌活性を有する複素環式環系の一種です . これらは、微生物の増殖を阻害したり、殺したりすることができ、感染症の治療に潜在的に役立ちます .

抗炎症用途

2-アミノチアゾール系化合物は、抗炎症活性とも関連付けられています . これらの化合物は、関節炎、喘息、炎症性腸疾患などの多くの慢性疾患における重要な因子である炎症を軽減する可能性があります .

抗ウイルス用途

2-アミノチアゾール誘導体は、抗ウイルス活性を有することが判明しています . これらの化合物は、ウイルスの複製を阻害することができ、ウイルス感染の治療に潜在的に役立ちます .

抗けいれん用途

2-アミノチアゾール誘導体は、抗けいれん活性と関連付けられています . これらの化合物は、けいれんの原因となるニューロンの過剰な急速な発火を抑制する可能性があります .

抗糖尿病用途

2-アミノチアゾール誘導体は、抗糖尿病活性と関連付けられています . これらの化合物は、血糖値を調節するのに役立ち、糖尿病の治療に潜在的に役立ちます .

将来の方向性

The literature suggests that there is potential for the development of new derivatives of compounds similar to “2-[(2-Aminophenyl)thio]acetamide” that could prove to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new avenues in medicinal chemistry .

作用機序

Target of Action

It’s worth noting that 2-aminothiazole derivatives, which share a similar structure with this compound, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been found to have a broad pharmacological spectrum, including anticancer properties . They are considered valuable in the field of oncology-related drug discovery .

Biochemical Pathways

2-aminothiazole derivatives have been found to affect various biochemical pathways, contributing to their broad pharmacological spectrum .

Result of Action

2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

生化学分析

Biochemical Properties

2-[(2-Aminophenyl)thio]acetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially modifying their activity through thiol-disulfide exchange reactions . This interaction can lead to changes in the enzyme’s conformation and activity, thereby influencing various biochemical pathways.

Cellular Effects

The effects of 2-[(2-Aminophenyl)thio]acetamide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-[(2-Aminophenyl)thio]acetamide can modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism, enhancing the cell’s ability to manage oxidative stress and maintain homeostasis.

Molecular Mechanism

At the molecular level, 2-[(2-Aminophenyl)thio]acetamide exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to thiol groups on proteins and enzymes . This binding can result in the inhibition or activation of these biomolecules, depending on the specific context. Additionally, 2-[(2-Aminophenyl)thio]acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(2-Aminophenyl)thio]acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-[(2-Aminophenyl)thio]acetamide remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-[(2-Aminophenyl)thio]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular stress responses and improving metabolic function . At higher doses, 2-[(2-Aminophenyl)thio]acetamide can induce toxic effects, including oxidative damage and disruption of cellular homeostasis . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

2-[(2-Aminophenyl)thio]acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For instance, the compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting metabolic flux and metabolite levels . These interactions underscore the compound’s potential impact on cellular metabolic processes.

Transport and Distribution

The transport and distribution of 2-[(2-Aminophenyl)thio]acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The distribution of 2-[(2-Aminophenyl)thio]acetamide is crucial for its activity, as it determines the compound’s accessibility to target biomolecules .

Subcellular Localization

2-[(2-Aminophenyl)thio]acetamide exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization allows 2-[(2-Aminophenyl)thio]acetamide to interact with specific biomolecules and influence cellular processes in a targeted manner .

特性

IUPAC Name |

2-(2-aminophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBIEJPSAPBNSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360708 |

Source

|

| Record name | 2-[(2-aminophenyl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90271-33-3 |

Source

|

| Record name | 2-[(2-aminophenyl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

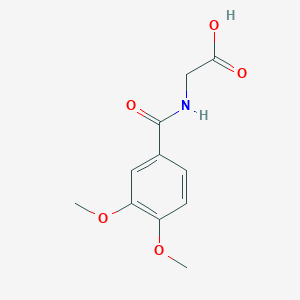

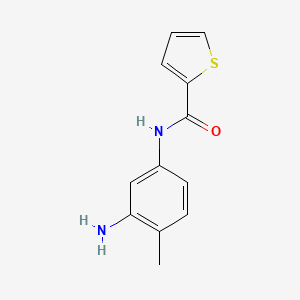

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

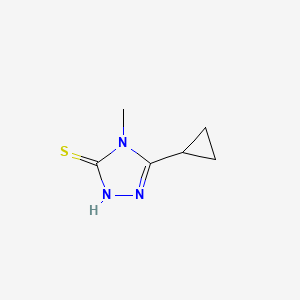

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)